molecular formula C8H4INO2 B2582729 7-Iodofuro[3,2-c]pyridine-2-carbaldehyde CAS No. 342601-33-6

7-Iodofuro[3,2-c]pyridine-2-carbaldehyde

Cat. No. B2582729
Key on ui cas rn: 342601-33-6
M. Wt: 273.029
InChI Key: GUKVIPXWLJIRHL-UHFFFAOYSA-N
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Patent
US08193359B2

Procedure details

A solution of KH2PO4 (81 mg, 0.59 mmol) in H2O (3 mL) was added to a solution of 7-iodofuro[3,2-c]pyridine-2-carbaldehyde (578 mg, 2.12 mmol) in DMSO (16 mL). The stirred mixture was treated carefully with a solution of NaClO2 (335 mg, 2.96 mmol) in H2O (5 mL). After 16 h, more KH2PO4 (81 mg, 0.59 mmol) in H2O (3 mL) and NaClO2 (335 mg, 2.96 mmol) in H2O (5 mL) were added, then stirring was continued for a further 48 h. The precipitated solid was collected, washed with DMSO, H2O, i-PrOH, and EtOAc, and vacuum-dried to furnish the title compound: m/z (ES+)=289.9 [M+H]+.
Name
KH2PO4
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
578 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
335 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
KH2PO4
Quantity
81 mg
Type
reactant
Reaction Step Three
Quantity
335 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OP([O-])(O)=O.[K+].[I:7][C:8]1[C:9]2[O:16][C:15]([CH:17]=[O:18])=[CH:14][C:10]=2[CH:11]=[N:12][CH:13]=1.[O-:19]Cl=O.[Na+]>O.CS(C)=O>[I:7][C:8]1[C:9]2[O:16][C:15]([C:17]([OH:19])=[O:18])=[CH:14][C:10]=2[CH:11]=[N:12][CH:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
KH2PO4
Quantity
81 mg
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
578 mg
Type
reactant
Smiles
IC=1C2=C(C=NC1)C=C(O2)C=O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
335 mg
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
KH2PO4
Quantity
81 mg
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
335 mg
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for a further 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
WASH
Type
WASH
Details
washed with DMSO, H2O, i-PrOH, and EtOAc
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
IC=1C2=C(C=NC1)C=C(O2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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